REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:6]=[C:7]([CH3:17])[S:8][C:9]=1[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=1)=[O:4].[OH-].[Na+]>C1COCC1.CO.O>[F:16][C:13]1[CH:12]=[CH:11][C:10]([C:9]2[S:8][C:7]([CH3:17])=[N:6][C:5]=2[C:3]([OH:4])=[O:2])=[CH:15][CH:14]=1 |f:1.2|
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=C(SC1C1=CC=C(C=C1)F)C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved with water (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated again in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (250 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. with a ice-bath
|
Type
|
ADDITION
|
Details
|
Then was added a solution of conc
|
Type
|
STIRRING
|
Details
|
HCl (37%)(7.72 g) in water (7.72 g) and stirred at 0° C. for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in high vacuum pump
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=C(N=C(S1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.16 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |